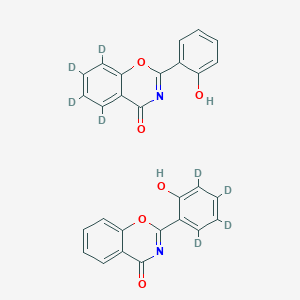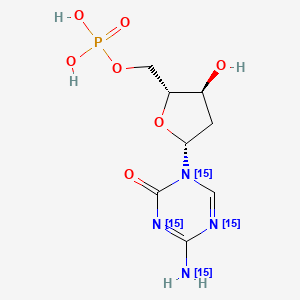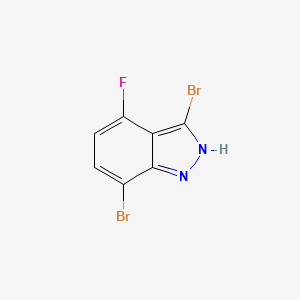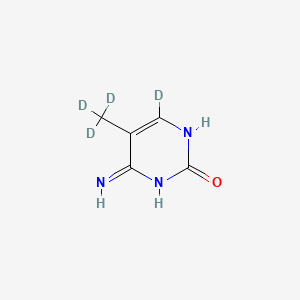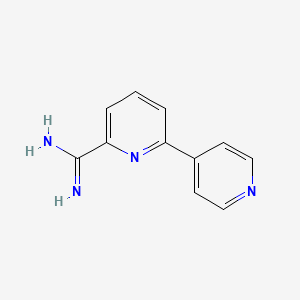![molecular formula C12H7N3O3 B13841356 2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the oxazolo[5,4-b]pyridine family, which is known for its antimicrobial, antiviral, anticancer, and other pharmacological properties .
Preparation Methods
The synthesis of 2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine typically involves the cyclization of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific reaction conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid . The product is obtained as an off-white solid with a melting point of 165–168°C .
Chemical Reactions Analysis
2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound induces apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparison with Similar Compounds
2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine can be compared with other similar compounds such as:
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives: These compounds also exhibit significant anticancer activity.
Oxazolo[4,5-b]pyridine derivatives: Known for their antimicrobial and antiviral properties.
Properties
Molecular Formula |
C12H7N3O3 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7N3O3/c16-15(17)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)18-11/h1-7H |
InChI Key |
HMJQAZLQHDCPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



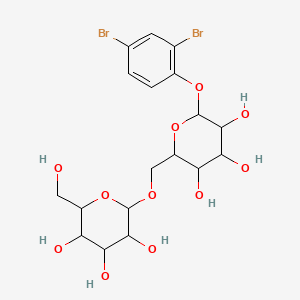
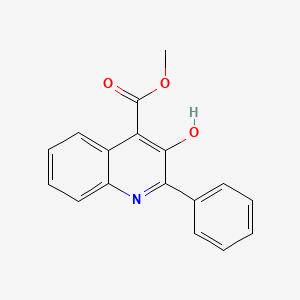
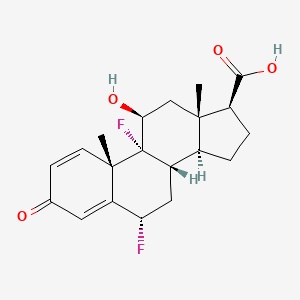
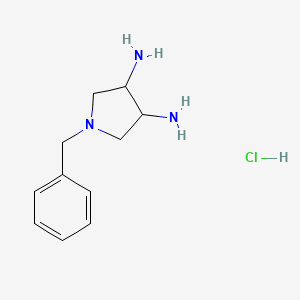
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)


![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
